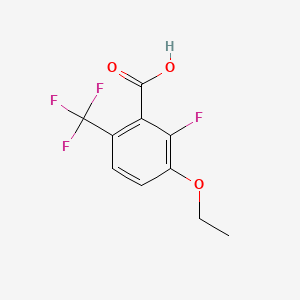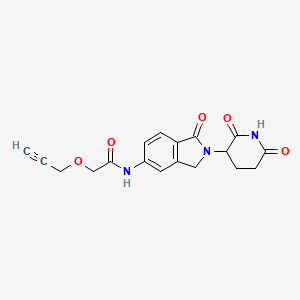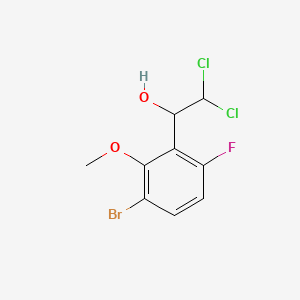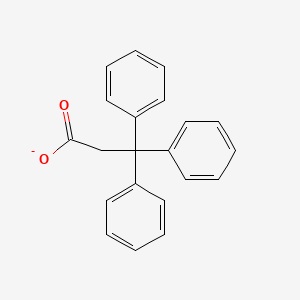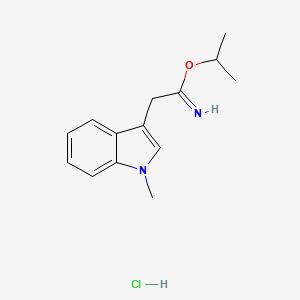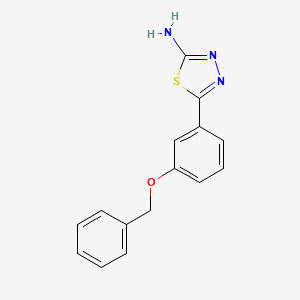
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a benzyloxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(benzyloxy)benzohydrazide with thiocarbonyl diimidazole under reflux conditions to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly as an EGFR kinase inhibitor. It has shown promising antiproliferative activity against various cancer cell lines.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as an EGFR kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and preventing the proliferation of cancer cells . The compound may also induce apoptosis in cancer cells through the mitochondrial pathway and the generation of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2-thione: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
3-(4-(Benzyloxy)phenyl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
5-(4-(Benzyloxy)phenyl)-1,3,4-thiadiazole-2-thiol: Similar structure with a thiol group instead of an amine group.
Uniqueness
5-(3-(Benzyloxy)phenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both benzyloxy and thiadiazole functionalities. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C15H13N3OS |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
5-(3-phenylmethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H13N3OS/c16-15-18-17-14(20-15)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,18) |
InChI-Schlüssel |
CJOXIFKBOMUBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)
![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)

![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
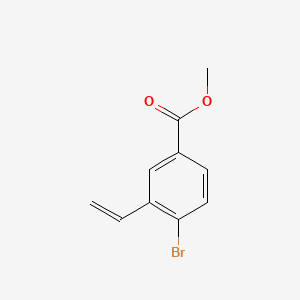
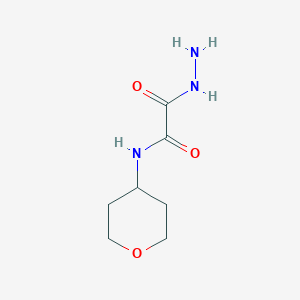
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
